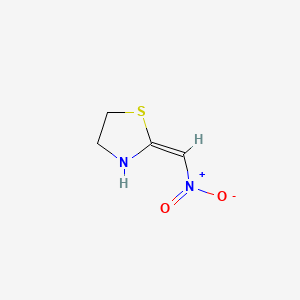

Thiazolidine, 2-(nitromethylene)-

Descripción

Significance of the Thiazolidine (B150603) Ring System in Heterocyclic Chemistry

The thiazolidine ring is a well-established and significant scaffold in heterocyclic and medicinal chemistry. wisdomlib.orgnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the structure of many biologically active molecules. nih.gov The thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a key component in numerous natural products and synthetic drugs. wikipedia.orgnih.gove3s-conferences.org

The presence of both sulfur and nitrogen atoms within the ring allows for a variety of chemical modifications and interactions. ontosight.ai The sulfur atom, in particular, is known to enhance the pharmacological properties of compounds. nih.gov Thiazolidine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. wisdomlib.orgontosight.ai This versatility has made the thiazolidine ring a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Role of the 2-(Nitromethylene) Moiety in Compound Reactivity and Functionalization

The 2-(nitromethylene) group [CHNO₂] attached to the thiazolidine ring plays a crucial role in the compound's reactivity and potential for further chemical modification. ontosight.ai The nitro group (NO₂) is strongly electron-withdrawing, a property that significantly influences the electronic distribution and chemical behavior of the entire molecule. ontosight.aiontosight.aiwikipedia.org

This electron-withdrawing nature makes the adjacent carbon atom of the methylene (B1212753) group more susceptible to attack by nucleophiles, which are chemical species that donate an electron pair to form a chemical bond. ontosight.ai This enhanced reactivity opens up possibilities for a variety of chemical reactions, such as nucleophilic additions and cycloadditions, which are valuable tools in synthetic organic chemistry for building more complex molecules. ontosight.ai The acidity of the carbon-hydrogen bonds adjacent to the nitro group is also increased, facilitating deprotonation to form a nitronate intermediate, which can participate in a range of further reactions. wikipedia.org

Overview of Academic Research Trajectories for Thiazolidine, 2-(nitromethylene)-

Academic research on Thiazolidine, 2-(nitromethylene)- and related compounds has explored several promising avenues. A significant area of investigation has been its synthesis and use as a versatile intermediate in multi-component reactions to construct more complex heterocyclic systems. For instance, it has been used as a nitroketene N,S-acetal to produce thiazolo[3,2-a]pyridines under mild, solvent-free conditions with high yields.

Furthermore, the biological potential of this scaffold is a major focus. ontosight.ai Given the known pharmacological activities of thiazolidine derivatives, research has been directed towards evaluating Thiazolidine, 2-(nitromethylene)- and its analogues for various biological effects, including antimicrobial and anticancer properties. ontosight.aiontosight.ai Some nitromethylene-containing compounds have been investigated for their insecticidal activity. ontosight.ai The ability of the nitromethylene group to interact with biological targets underscores its potential in the design of novel bioactive molecules. ontosight.ai

Interactive Data Table: Properties of Thiazolidine, 2-(nitromethylene)-

| Property | Value | Source |

| Molecular Formula | C4H6N2O2S | nih.govcymitquimica.comepa.gov |

| Molecular Weight | 146.17 g/mol | nih.gov |

| IUPAC Name | (2E)-2-(nitromethylidene)-1,3-thiazolidine | nih.gov |

| CAS Number | 66357-40-2 | cymitquimica.com |

| Physical Description | Yellow Solid | cymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEZECZCLMOIJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=C/[N+](=O)[O-])/N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216581 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66357-40-2 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiazolidine, 2 Nitromethylene

Foundation Reactions for the Core Scaffold Formation

The fundamental structure of Thiazolidine (B150603), 2-(nitromethylene)- is assembled through specific cyclization reactions that efficiently construct the five-membered thiazolidine ring while incorporating the key nitromethylene group.

Cyclization of Cysteamine (B1669678) Hydrochloride and Nitro Ketene (B1206846) Dithioacetals

The most prominent and foundational method for synthesizing Thiazolidine, 2-(nitromethylene)- involves the reaction between a nitro ketene dithioacetal, specifically 1,1-bis(methylthio)-2-nitroethene, and cysteamine hydrochloride. nih.gov This reaction serves as a robust route to the core scaffold.

The process is typically carried out in a mixed solvent system, such as ethanol (B145695) and water (H₂O/EtOH). nih.gov A crucial component in this synthesis is the use of a base, commonly triethylamine (B128534) (Et₃N). The triethylamine is necessary to deprotonate the cysteamine hydrochloride, liberating the free cysteamine. The freed nucleophilic amine and thiol groups of cysteamine then attack the nitro ketene dithioacetal, leading to cyclization and the elimination of methyl mercaptan, thus forming the stable 2-(nitromethylene)thiazolidine ring. This compound acts as a versatile nitroketene N,S-acetal in subsequent reactions.

Table 1: Reaction Parameters for the Cyclization Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Outcome |

|---|

Multicomponent Reaction (MCR) Approaches

Thiazolidine, 2-(nitromethylene)- is frequently synthesized as a key intermediate in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures from simple precursors in a single operation. These approaches are prized for their operational simplicity and high atom economy.

One-Pot Synthesis Strategies

Researchers have successfully integrated the formation of 2-(nitromethylene)thiazolidine into one-pot procedures for synthesizing more complex heterocyclic systems, such as tetrahydrothiazolo[3,2-a]quinolin-6-ones. nih.govtandfonline.com In these strategies, cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene are first reacted in the pot to generate the 2-(nitromethylene)thiazolidine intermediate. nih.gov

Table 2: Example of a One-Pot, Multi-Component Synthesis Involving the Target Intermediate

| Initial Reactants | Additional Components | Final Product Class | Yield Range | Reference |

|---|

Cascade Reaction Sequences

The one-pot syntheses described above rely on a well-orchestrated cascade (or domino) reaction sequence. nih.gov A cascade reaction involves at least two consecutive reactions where the intermediates are not isolated, and the subsequent transformations occur intramolecularly. nih.gov

The mechanism proceeds as follows:

Formation of Intermediate: Cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene react to form 2-(nitromethylene)thiazolidine. nih.gov

Michael Addition: In parallel, the aromatic aldehyde and dimedone condense to form a Michael acceptor. The 2-(nitromethylene)thiazolidine then acts as a nucleophile, attacking this adduct in a Michael addition. nih.govtandfonline.com

Tautomerization and Cyclization: The resulting intermediate undergoes an imine-enamine tautomerization, followed by a nucleophilic addition of the amino group to a carbonyl group and subsequent intramolecular cyclization and dehydration to produce the final polycyclic product. nih.gov This sequence showcases the utility of 2-(nitromethylene)thiazolidine as a reactive building block in complex molecular constructions.

Sustainable and Green Chemistry Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally benign methods. The synthesis of 2-(nitromethylene)thiazolidine and its derivatives aligns with this trend through the adoption of greener solvents and energy-efficient techniques.

Solvent-Free and Aqueous Media Syntheses

The use of environmentally friendly solvents is a cornerstone of green chemistry. The established one-pot synthesis of derivatives from 2-(nitromethylene)thiazolidine is noted for its use of an ethanol/water mixture as the reaction medium. nih.govtandfonline.com This solvent system is considered a "green medium," significantly reducing the environmental impact compared to syntheses relying on hazardous organic solvents. tandfonline.com

While a completely solvent-free method for the specific synthesis of 2-(nitromethylene)thiazolidine is not prominently documented, related green techniques have been applied. Microwave irradiation, for instance, has been shown to reduce reaction times for processes involving this compound by 50–80% compared to conventional heating, enhancing the energy efficiency of the synthesis. The broader field of thiazolidine synthesis has seen extensive development in catalyst-free and solvent-free reactions, as well as the use of deep eutectic solvents, indicating a clear trajectory towards more sustainable practices that are applicable to the synthesis of this and related compounds. frontiersin.orgorganic-chemistry.org

Microwave-Assisted Reaction Techniques

The application of microwave irradiation in the synthesis of Thiazolidine, 2-(nitromethylene)- and its derivatives represents a significant advancement over conventional heating methods. Microwave-assisted organic synthesis is recognized for its ability to dramatically reduce reaction times, improve product yields, and enhance the efficiency and cost-effectiveness of chemical processes. organic-chemistry.org The uniform and specific heating provided by microwaves can accelerate reaction rates and lead to cleaner reaction profiles with minimal by-products. organic-chemistry.org

In the context of reactions involving 2-(nitromethylene)thiazolidine, microwave assistance has been shown to decrease reaction times by as much as 50–80% when compared to traditional heating, all while preserving high product yields. For instance, a reaction that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using a microwave reactor. rsc.org This efficiency is a hallmark of green chemistry, offering a more environmentally benign approach to synthesis. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | ~6 hours | ~15 minutes | |

| Efficiency | Lower | Higher, greater cost-effectiveness | organic-chemistry.org |

| Heating Method | Vessel walls heated, slow heat transfer | Direct, uniform heating of reactants | organic-chemistry.org |

| Product Profile | Potential for more by-products | Cleaner reaction, minimal by-products | organic-chemistry.org |

Catalytic Systems in Thiazolidine, 2-(nitromethylene)- Synthesis

Catalysis is central to the efficient synthesis of Thiazolidine, 2-(nitromethylene)-. Both homogeneous organic bases and advanced heterogeneous systems are employed, each offering distinct advantages.

Organic Base Catalysis (e.g., Triethylamine, Piperidine)

Organic bases are crucial reagents in the primary synthesis of Thiazolidine, 2-(nitromethylene)-. The most common synthetic route involves the reaction of 1,1-bis(methylthio)-2-nitroethene with cysteamine hydrochloride.

Triethylamine (Et₃N) is considered a critical catalyst in this process. Its primary role is to act as a base to deprotonate the cysteamine hydrochloride salt, thereby liberating the free cysteamine. The free amine and thiol functionalities of cysteamine are then able to undergo the necessary cyclization reaction to form the thiazolidine ring. Triethylamine is also instrumental in stabilizing reactive intermediates that form during subsequent multicomponent reactions (MCRs) where 2-(nitromethylene)thiazolidine is used as a building block.

Piperidine (B6355638) , another common organic base, plays a different role. While essential for certain Knoevenagel condensations to produce various thiazolidine derivatives like thiazolidine-2,4-diones, its use in the direct synthesis of 2-(nitromethylene)thiazolidine is not primary. nih.govjuniperpublishers.com Instead, piperidine is documented as an optional catalyst for subsequent MCRs that utilize 2-(nitromethylene)thiazolidine as a reactant to construct more complex heterocyclic systems.

Heterogeneous Catalysis (e.g., Nanoparticle-Supported Catalysts)

Heterogeneous catalysis, particularly using nanoparticle-supported systems, is a rapidly advancing field in the synthesis of the broader class of thiazolidine and thiazolidinone derivatives. These catalysts are prized for their high activity, selectivity, stability, and ease of recovery and reuse, which aligns with green chemistry principles. nih.gov Magnetic nanoparticles are especially advantageous as they can be easily separated from the reaction mixture using an external magnet. nih.gov

However, the application of these advanced heterogeneous catalysts for the specific synthesis of Thiazolidine, 2-(nitromethylene)- is not widely documented in current literature. Research has predominantly focused on their use in producing other derivatives, such as 1,3-thiazolidin-4-ones. For these related compounds, a variety of nanoparticle-based catalysts have proven effective.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂/Salen/Mn/IL MNPs | Aldehyde, amine, and thioglycolic acid reaction | Easy recovery, reusability (up to six runs), solvent-free | nih.gov |

| nano-CdZr₄(PO₄)₆ | One-pot, three-component synthesis of thiazolidinones | High activity, easy recovery, reusability, sonochemical technique | nih.gov |

| Magnetically supported sulfuric acid (MNPs@SiO₂–SO₃H) | Reaction of amines, isothiocyanates, and maleimide | Mild conditions, simple purification, recyclable catalyst | [3 from initial search] |

Note: The catalysts listed have been used for thiazolidinone derivatives, not specifically for Thiazolidine, 2-(nitromethylene)-.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants by using electrical current to drive reactions. beilstein-journals.org This approach has been successfully applied to the synthesis of various heterocyclic compounds.

While electrochemical methods have been developed for closely related structures, their specific application to produce Thiazolidine, 2-(nitromethylene)- is not well-documented in the scientific literature. For context, established electrochemical protocols for similar heterocycles include:

Synthesis of 2-aminothiazoles: An electrochemical strategy for preparing 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has been developed. This method uses an undivided cell with graphite (B72142) electrodes and ammonium (B1175870) iodide (NH₄I) as a redox mediator, avoiding external oxidants. beilstein-journals.org

Synthesis of thiazolidine-2-thiones: The electrolysis of secondary β-amino alcohols in the presence of carbon disulfide, promoted by an electrogenerated base (EGB), yields thiazolidine-2-thiones. This process typically uses a sacrificial magnesium anode under galvanostatic conditions. researchgate.net

Ring Transformation and Expansion Strategies

Ring transformation and expansion reactions are powerful tools in synthetic chemistry for creating complex molecular architectures from simpler heterocyclic precursors. In the context of Thiazolidine, 2-(nitromethylene)-, this compound primarily serves as a versatile building block that itself undergoes transformation into larger, fused ring systems, rather than being a product of a ring transformation.

A notable example involves a one-pot, multicomponent reaction where 2-(nitromethylene)thiazolidine is a key intermediate. nih.gov The synthetic sequence is as follows:

Formation: The initial synthesis of 2-(nitromethylene)thiazolidine occurs from cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene. nih.gov

Adduct Formation: Concurrently, an aromatic aldehyde condenses with dimedone to form a reactive adduct. nih.gov

Michael Addition and Cyclization: The synthesized 2-(nitromethylene)thiazolidine then acts as a nucleophile in a Michael addition reaction with the aldehyde-dimedone adduct. nih.gov This is followed by an imine–enamine tautomerization and a final intramolecular cyclization. nih.gov

This cascade reaction effectively uses the thiazolidine ring as a scaffold to construct more complex, fused heterocyclic products, such as tetrahydrothiazolo[3,2-a]quinolin-6-ones, in high yields (75–94%). nih.gov This strategy highlights the utility of 2-(nitromethylene)thiazolidine in diversity-oriented synthesis to generate novel molecular frameworks. nih.gov

Reaction Mechanisms and Chemical Transformations

Intrinsic Nucleophilic and Electrophilic Reactivity Profiles

The unique arrangement of atoms in Thiazolidine (B150603), 2-(nitromethylene)- gives rise to a "push-pull" electronic effect across the exocyclic double bond. The nitrogen atom of the thiazolidine ring acts as an electron donor (the "push"), while the strongly electron-withdrawing nitro group serves as the electron acceptor (the "pull"). nih.gov This polarization is central to its reactivity.

The most significant feature influencing the reactivity of Thiazolidine, 2-(nitromethylene)- is the electrophilic character of the nitromethylene group. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density of the C=C double bond it is attached to. rsc.orgnih.gov This effect renders the exocyclic alkene highly electrophilic and makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.org

The resonance stabilization of the negative charge that develops upon nucleophilic attack further enhances this reactivity. Nucleophilic addition occurs at the β-carbon of the nitroalkene system, leading to the formation of a resonance-stabilized nitronate anion intermediate. This electrophilic nature is the cornerstone of the compound's utility in constructing more complex molecular architectures. youtube.com

Fundamental Mechanistic Steps in Compound Formation and Derivatization

The synthesis of Thiazolidine, 2-(nitromethylene)- itself and its subsequent use in multi-component reactions (MCRs) to build complex heterocyclic systems like thiazolo[3,2-a]pyridines involves a sequence of fundamental reaction steps. nih.govnih.gov These reactions proceed with high efficiency, often in a one-pot manner, highlighting the compound's role as a key building block. rsc.orgnih.gov The primary mechanistic sequence involves Michael addition, imine-enamine tautomerization, and intramolecular cyclization. nih.govrsc.org

As a potent Michael acceptor, Thiazolidine, 2-(nitromethylene)- readily reacts with soft nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds. organic-chemistry.org A prominent application is its reaction with Knoevenagel condensation products. In a typical multi-component reaction, an aldehyde first undergoes a Knoevenagel condensation with an active methylene compound (e.g., dimedone, ethyl cyanoacetate, malononitrile) to form an activated olefin. nih.govnih.gov

This electron-deficient olefin then serves as the Michael donor in the subsequent reaction. The enamine tautomer of 2-(nitromethylene)thiazolidine acts as the nucleophile, attacking the Knoevenagel adduct. nih.gov However, it is more commonly described that a separate nucleophile attacks the electrophilic 2-(nitromethylene)thiazolidine. For instance, in the synthesis of tetrahydrothiazolo[3,2-a]quinolin-6-ones, the adduct formed from an aromatic aldehyde and dimedone acts as the nucleophile, attacking the electrophilic nitromethylene group of the thiazolidine. nih.gov This Michael addition is a critical carbon-carbon bond-forming step that assembles the core structure of the final product.

Table 1: Examples of Michael Addition Reactions Involving 2-(Nitromethylene)thiazolidine

| Michael Donor (Nucleophile Source) | Electrophile | Key Intermediate/Product | Reference |

| Adduct of Dimedone and Aromatic Aldehyde | 2-(Nitromethylene)thiazolidine | Adduct for Tetrahydrothiazolo[3,2-a]quinolin-6-one synthesis | nih.gov |

| Ethyl 2-cyanoacetate and Aromatic Aldehyde | 2-(Nitromethylene)thiazolidine | Intermediate for Thiazolo[3,2-a]pyridine synthesis | nih.gov |

| Malononitrile and Aromatic Aldehyde | 2-(Nitromethylene)thiazolidine | Intermediate for Thiazolo[3,2-a]pyridine synthesis | nih.gov |

| Cyanoacetohydrazide and Aromatic Aldehyde | 2-(Nitromethylene)thiazolidine | Intermediate for Thiazolo/oxazolo pyridine (B92270) derivatives | nih.gov |

Imines that contain an α-hydrogen can exist in equilibrium with their corresponding enamine tautomers. nih.govyoutube.com This imine-enamine tautomerism is a crucial mechanistic step in the derivatization of Thiazolidine, 2-(nitromethylene)-. nih.govnih.gov The compound itself is a cyclic N,S-acetal but can be considered to have an imine-like structure (C=N bond within the delocalized system). After the initial Michael addition, the resulting intermediate undergoes tautomerization. nih.gov

This process is vital as it repositions double bonds and protons, setting the stage for the subsequent cyclization. The equilibrium between the imine and enamine forms can be influenced by substituents and reaction conditions, but its occurrence is essential for the reaction cascade to proceed to the final heterocyclic product. elsevierpure.comenamine.net In the synthesis of thiazolo[3,2-a]pyridines, the imine-enamine tautomerization of the Michael adduct is a key step that precedes the final ring-closing reaction. nih.gov

Intramolecular cyclization is frequently the final, ring-forming step in multi-component reactions involving 2-(nitromethylene)thiazolidine. nih.gov Following the Michael addition and imine-enamine tautomerization, the newly arranged functional groups are positioned to react with each other. For example, in the synthesis of thiazolo[3,2-a]pyridines, the nucleophilic amino moiety of the intermediate attacks an electrophilic site, such as a carbonyl or cyano group, leading to the formation of the fused pyridine ring. nih.gov

Under different conditions, alternative cyclization pathways can be accessed. For instance, in the presence of a strong acid like triflic acid, related 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization via a different mechanism. This pathway involves the formation of electrophilic transient hydroxynitrilium ions that then react with the tethered phenyl ring in an electrophilic aromatic substitution to yield tricyclic iminium compounds. researchgate.net This demonstrates that the cyclization pathway is highly dependent on the reaction conditions and the specific substitution pattern of the starting material.

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a fundamental transformation for synthesizing nitrogen-containing compounds. While there are no specific documented examples of hydroamination reactions directly using Thiazolidine, 2-(nitromethylene)-, the principles of this reaction can be applied to its potential derivatives.

Intramolecular hydroamination is particularly effective for alkenes activated by electron-withdrawing groups, as this polarization facilitates nucleophilic attack by the tethered amine. It has been shown that aminoalkenes bearing an electron-withdrawing group on the nitrogen can be cyclized under Brønsted acid catalysis to form pyrrolidines and piperidines. researchgate.net Given that the nitromethylene moiety is a strong electron-withdrawing group, a suitably designed derivative of 2-(nitromethylene)thiazolidine containing a tethered alkenyl group could potentially undergo an acid-catalyzed intramolecular hydroamination. This hypothetical pathway would involve protonation of the nitroalkene, enhancing its electrophilicity, followed by attack of the pendant amine to form a new heterocyclic ring.

Influence of Substituent Electronic Properties on Reaction Selectivity

The electronic properties of substituents on reactants involved in the synthesis or transformation of thiazolidine derivatives play a crucial role in determining reaction outcomes and selectivity. The nitromethylene group in 2-(nitromethylene)thiazolidine is strongly electron-withdrawing, which makes the exocyclic double bond susceptible to nucleophilic attack, particularly Michael additions.

In the synthesis of related thiazolidine structures, the electronic nature of the reactants has been shown to be a determining factor. For instance, in reactions involving the formation of 2-iminothiazolidines from substituted aziridines and aroyl isothiocyanates, the synthesis is facilitated when the aziridine (B145994) component bears electron-donating groups and the aroyl isothiocyanate has electron-withdrawing substituents. This suggests that enhancing the nucleophilicity of the aziridine nitrogen and the electrophilicity of the isothiocyanate carbon promotes the desired [3+2] cycloaddition reaction.

Conversely, in the formation of thiazolidines from the condensation of 1,2-aminothiols with aldehydes, the reactivity is influenced by the electronic character of the aldehyde. Studies have shown that electron-rich aromatic aldehydes, such as 4-hydroxybenzaldehyde, react more slowly than benzaldehyde (B42025) itself. This is attributed to the reduced electrophilicity of the carbonyl carbon in electron-rich systems. The electron-withdrawing nature of the nitromethylene group in 2-(nitromethylene)thiazolidine similarly activates the exocyclic double bond, making it a key site for reactions.

The influence of substituent electronics can be summarized in the following table, drawing parallels from related reactions:

| Reactant/Substituent | Electronic Property | Influence on Reaction Rate/Selectivity |

| Substituent on Aziridine Ring (in 2-iminothiazolidine synthesis) | Electron-Donating | Facilitates reaction |

| Substituent on Aroyl Isothiocyanate (in 2-iminothiazolidine synthesis) | Electron-Withdrawing | Facilitates reaction |

| Substituent on Aromatic Aldehyde (in thiazolidine synthesis) | Electron-Rich | Decreases reaction rate |

These findings underscore the principle that the reaction selectivity and efficiency in transformations involving the 2-(nitromethylene)thiazolidine scaffold can be finely tuned by modulating the electronic properties of the reacting partners.

Chemical Stability and Degradation Pathways

The stability of 2-(nitromethylene)thiazolidine is influenced by environmental factors such as light and water, leading to specific degradation pathways.

While specific photodegradation studies on 2-(nitromethylene)thiazolidine are not extensively documented, the photochemistry of structurally related nitromethylene and nitro-aromatic compounds provides significant insight into its likely degradation pathways. The degradation of these compounds is often initiated by the absorption of UV light. nih.gov

The general mechanism for the photodegradation of compounds containing a nitro group often involves a nitro-nitrite rearrangement. nih.gov Upon photoexcitation, the nitro group can rearrange to a nitrite (B80452) intermediate, which is unstable and can lead to further reactions. For some nitro-aromatic compounds, this process can proceed from an excited triplet state. nih.gov The subsequent reactions can involve cleavage of the molecule and the formation of various photoproducts.

In aqueous solutions, the photodegradation of nitro-compounds can be complex. For instance, the photolysis of nitromethane (B149229) in water is pH-dependent, with negligible direct photolysis at neutral pH but observable degradation at higher pH where the nitromethyl anion is present. nsf.gov The presence of other substances in the water can also influence the degradation pathway, either by acting as photosensitizers or by reacting with transient intermediates. nih.gov

The photodegradation of other nitro(so) compounds in water has been investigated, with post-column UV photolysis being used as an analytical tool to generate nitrite from the parent compound, which can then be detected colorimetrically. researchgate.net This indicates that UV irradiation can effectively break down such molecules. The primary products from the photolysis of some N-nitroso compounds are a secondary amine and a nitrite salt. researchgate.net

Based on these related studies, the photodegradation of 2-(nitromethylene)thiazolidine in an aqueous environment likely proceeds through the following steps:

Absorption of UV radiation by the nitromethylene chromophore.

Excitation to a higher electronic state, potentially followed by intersystem crossing to a triplet state.

A nitro-nitrite rearrangement to form a transient nitrite intermediate.

Cleavage of the C-N or N-O bonds, leading to the breakdown of the molecule and the formation of smaller, more stable products.

The thiazolidine ring in 2-(nitromethylene)thiazolidine is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The stability of the thiazolidine ring is pH-dependent.

Studies on the hydrolysis of related thiazolidine derivatives, such as 3-methyl-1,3-thiazolidine-2,4-dione, have shown that the reaction proceeds via base-catalyzed steps. researchgate.net In this case, the hydrolysis involves the opening of the thiazolidine ring. The rate of hydrolysis is significantly influenced by the pH of the medium.

A proposed general mechanism for the hydrolytic cleavage of the thiazolidine ring involves the protonation of the ring nitrogen under acidic conditions or nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon (or in the case of 2-(nitromethylene)thiazolidine, the exocyclic carbon) under basic conditions. This is followed by ring-opening to yield intermediates such as N-acylated mercaptoethylamines. For some thiazolidine derivatives, hydrolysis can be part of a sequential reaction, leading to rearranged products. researchgate.net

The hydrolytic stability of the C=N bond in related five-membered heterocyclic compounds is also a critical factor. For instance, the hydrolysis of 2-methyl-Δ2-thiazoline is pH-dependent, with a maximum rate around pH 3 and greater stability in strongly acidic or neutral solutions. The reaction is believed to proceed through a hydroxythiazolidine intermediate.

Given these precedents, the hydrolytic cleavage of 2-(nitromethylene)thiazolidine can be expected to involve the following:

Under acidic conditions: Protonation of the ring nitrogen, followed by nucleophilic attack of water and subsequent ring-opening.

Under basic conditions: Nucleophilic attack of hydroxide at the electron-deficient exocyclic carbon, which could initiate ring cleavage.

The presence of the electron-withdrawing nitromethylene group is expected to influence the stability of the thiazolidine ring towards hydrolysis.

Acid-Mediated Transformations and Rearrangements (e.g., in Triflic Acid)

Thiazolidine derivatives can undergo various transformations and rearrangements under acidic conditions. The specific behavior of 2-(nitromethylene)thiazolidine in a superacid like triflic acid (CF₃SO₃H) is not documented in the available literature. However, general principles of acid-mediated reactions of thiazolidines can be considered.

In the presence of strong acids, the nitrogen and sulfur atoms of the thiazolidine ring can be protonated, which can activate the molecule for various reactions. As discussed in the context of hydrolytic cleavage, acid catalysis can promote the opening of the thiazolidine ring. For example, the synthesis of some thiazolidine-2,4-diones involves refluxing with concentrated hydrochloric acid, indicating that the ring can be formed under strongly acidic conditions, but also implying that it could be susceptible to further transformations. copernicus.org

In the absence of specific data for triflic acid, it can be hypothesized that such a strong acid would likely lead to extensive protonation and potentially complex rearrangements or decomposition of the 2-(nitromethylene)thiazolidine molecule. The high acidity could promote dehydration, polymerization, or other acid-catalyzed reactions that are not observed under milder acidic conditions.

Derivatization and Structural Modification Strategies

Regioselective Functionalization of the Thiazolidine (B150603) Ring System

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the thiazolidine core, enabling the fine-tuning of molecular properties.

Detailed research findings on the direct, regioselective substitution at the C4 and C5 positions of a pre-existing 2-(nitromethylene)thiazolidine ring are not extensively documented in the reviewed literature. Synthetic strategies typically focus on building the thiazolidine ring with the desired substituents already in place or on reactions involving the exocyclic nitromethylene group. The inherent reactivity of the nitromethylene group often directs chemical transformations, making selective functionalization of the saturated ring carbons a significant challenge.

Annulation and Fused Heterocycle Formation

Annulation reactions, which involve the formation of a new ring fused to the original thiazolidine structure, represent a powerful method for generating novel and complex heterocyclic systems. The 2-(nitromethylene)thiazolidine molecule is an excellent substrate for such transformations.

A notable application of 2-(nitromethylene)thiazolidine is in the one-pot synthesis of tetrahydrothiazolo[3,2-a]quinolin-6-ones. This multicomponent reaction demonstrates the utility of 2-(nitromethylene)thiazolidine as a key intermediate. The process begins with the in situ formation of 2-(nitromethylene)thiazolidine from cysteamine (B1669678) hydrochloride and 1,1-bis(methylthio)-2-nitroethene. researchgate.net This intermediate then participates in a cascade reaction with an aromatic aldehyde and dimedone. researchgate.net

The reaction mechanism proceeds through a Michael addition of the 2-(nitromethylene)thiazolidine to a Knoevenagel adduct formed between the aromatic aldehyde and dimedone. researchgate.net This is followed by an imine-enamine tautomerization and a subsequent nucleophilic addition of the amino group to a carbonyl, culminating in an intramolecular cyclization that yields the final fused product. researchgate.net This method is valued for its operational simplicity, mild reaction conditions, and high yields, which range from 75% to 94%. researchgate.net

Table 1: Synthesis of Tetrahydrothiazolo[3,2-a]quinolin-6-one Derivatives

| Entry | Aromatic Aldehyde (19) | Product (20) | Yield (%) |

|---|---|---|---|

| 1 | 4-ClC₆H₄CHO | 20a | 94 |

| 2 | 4-BrC₆H₄CHO | 20b | 92 |

| 3 | 4-FC₆H₄CHO | 20c | 88 |

| 4 | 2-ClC₆H₄CHO | 20d | 90 |

| 5 | 2,4-diClC₆H₃CHO | 20e | 93 |

| 6 | C₆H₅CHO | 20f | 85 |

| 7 | 4-MeC₆H₄CHO | 20g | 82 |

| 8 | 4-MeOC₆H₄CHO | 20h | 80 |

| 9 | 3-NO₂C₆H₄CHO | 20i | 75 |

| 10 | 4-NO₂C₆H₄CHO | 20j | 78 |

This table presents a selection of synthesized derivatives and their corresponding yields as reported in the literature. researchgate.net

While the synthesis of various thiazolopyridine frameworks is a subject of interest in medicinal chemistry, specific methodologies detailing the direct use of 2-(nitromethylene)thiazolidine as a starting material to construct fused thiazolopyridine systems are not prominently featured in the surveyed scientific literature.

Spirocyclic compounds, particularly those incorporating oxindole (B195798) and thiazolidine moieties, are of significant interest due to their prevalence in bioactive molecules. The synthesis of spiro[indoline-3,2′-thiazolidine] derivatives often involves the reaction of an isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group. However, specific examples of employing 2-(nitromethylene)thiazolidine in this context are not clearly described in the available research. Similarly, the formation of spiropyrimidine scaffolds directly from 2-(nitromethylene)thiazolidine is not a well-documented synthetic route.

The electron-deficient alkene character of the nitromethylene group suggests that 2-(nitromethylene)thiazolidine could potentially serve as a dienophile or dipolarophile in cycloaddition reactions to form other fused architectures. However, a review of the current literature did not yield specific examples of Diels-Alder or 1,3-dipolar cycloaddition reactions where 2-(nitromethylene)thiazolidine is explicitly used as a substrate to generate novel fused ring systems.

Introduction of Specific Chemical Moieties

The introduction of functional groups such as trifluoromethyl and halogens can significantly influence the biological and chemical characteristics of the parent compound. These groups can alter metabolic stability, receptor binding affinity, and membrane permeability.

The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. While direct trifluoromethylation of the Thiazolidine, 2-(nitromethylene)- core is not extensively documented, analogous reactions with structurally similar heterocycles suggest viable synthetic routes.

One potential strategy involves the hydroamination of α-(trifluoromethyl)styrenes. Research on related neonicotinoid analogues has shown that compounds like 2-(nitromethylene)imidazolidine (B87784) can undergo hydroamination with various α-(trifluoromethyl)styrenes in the presence of a DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) catalyst. rsc.org This reaction proceeds at room temperature and affords β-trifluoromethyl-β-arylethyl analogues in moderate to good yields. rsc.org Applying this methodology to Thiazolidine, 2-(nitromethylene)- would likely involve the addition of the N-H bond of the thiazolidine ring across the double bond of the styrene (B11656) derivative, leading to N-substituted products bearing a trifluoromethyl group.

A plausible reaction scheme is the DBN-catalyzed reaction between Thiazolidine, 2-(nitromethylene)- and an α-(trifluoromethyl)styrene, which would yield an N-(2-aryl-2-(trifluoromethyl)ethyl)-2-(nitromethylene)thiazolidine derivative. The reaction conditions are generally mild, making this an attractive approach for creating complex derivatives. rsc.org

Table 1: Exemplar Synthesis of Trifluoromethylated Neonicotinoid Analogues via Hydroamination This table illustrates the reaction of various α-(Trifluoromethyl)styrenes with a related imidazolidine (B613845) compound, suggesting a potential parallel for Thiazolidine, 2-(nitromethylene)-.

| Styrene Reactant | Product | Yield |

| α-(Trifluoromethyl)styrene | β-Trifluoromethyl-β-phenylethyl analogue | Good |

| 4-Chloro-α-(trifluoromethyl)styrene | β-Trifluoromethyl-β-(4-chlorophenyl)ethyl analogue | Moderate |

| 4-Methyl-α-(trifluoromethyl)styrene | β-Trifluoromethyl-β-(4-methylphenyl)ethyl analogue | Good |

| 4-Methoxy-α-(trifluoromethyl)styrene | β-Trifluoromethyl-β-(4-methoxyphenyl)ethyl analogue | Moderate |

Data adapted from a study on the synthesis of neonicotinoid analogues. rsc.org

Halogenation provides another avenue for modifying the electronic properties and reactivity of Thiazolidine, 2-(nitromethylene)-. Potential sites for halogenation include the exocyclic nitromethylene group and the thiazolidine ring itself.

A likely strategy for halogenating the carbon of the nitromethylene group involves the formation of a nitronate anion followed by treatment with an electrophilic halogen source. The proton on the exocyclic carbon is acidic due to the adjacent electron-withdrawing nitro group. Treatment with a base, such as sodium hydroxide (B78521), would generate the corresponding sodium nitronate salt. This nucleophilic intermediate can then be reacted with a halogenating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS) to yield the α-bromo-2-(nitromethylene)thiazolidine derivative. nih.govgoogle.com Careful control of reaction conditions, such as temperature and the rate of bromine addition, is crucial to favor mono-halogenation and minimize the formation of di-halogenated byproducts. nih.gov

Alternatively, direct halogenation of the thiazolidine ring could be explored. Studies on other thiazole (B1198619) systems have demonstrated "halogen dance" reactions, where a halogen atom migrates to a different position on the ring under specific conditions. nih.gov For less activated systems, mechanochemical halogenation using N-halosuccinimides, sometimes in the presence of a palladium catalyst, has been effective for substituted arenes and could potentially be adapted for the thiazolidine ring. beilstein-journals.org

Table 2: Reagents for Halogenation of Organic Compounds This table provides examples of common halogenating agents and their typical applications, which could be adapted for Thiazolidine, 2-(nitromethylene)-.

| Reagent | Halogen | Typical Application |

| Bromine (Br₂) | Br | Electrophilic bromination of alkenes and activated C-H bonds. nih.govyoutube.com |

| N-Bromosuccinimide (NBS) | Br | Selective bromination of allylic and benzylic positions. manac-inc.co.jp |

| N-Chlorosuccinimide (NCS) | Cl | Selective chlorination of activated positions. |

| N-Iodosuccinimide (NIS) | I | Selective iodination of activated positions. beilstein-journals.org |

| Barium Fluorobromate (Ba(BrF₄)₂) | Br | Electrophilic bromination of deactivated aromatic rings. researchgate.net |

N-Acylation and N-Alkylation Approaches for Nitrogen Modification

Modification of the secondary amine within the thiazolidine ring via N-acylation or N-alkylation is a common and effective strategy for introducing a wide variety of functional groups. These reactions typically proceed by deprotonation of the nitrogen atom followed by nucleophilic attack on an appropriate electrophile.

N-Acylation: N-acylation introduces an acyl group onto the thiazolidine nitrogen, forming an amide linkage. This can be achieved by reacting Thiazolidine, 2-(nitromethylene)- with acylating agents such as acid chlorides or anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). nanobioletters.com For example, reacting the parent compound with acetic anhydride (B1165640) would yield N-acetyl-2-(nitromethylene)thiazolidine. nanobioletters.com This modification can impact the molecule's conformation and electronic distribution. Studies on other thiazolidine derivatives have successfully employed this method to synthesize a range of N-acylated products. rsc.orgnanobioletters.com

N-Alkylation: N-alkylation involves the attachment of an alkyl or aryl group to the ring nitrogen. A common method involves first treating the thiazolidine with a base (e.g., sodium hydride, potassium carbonate) to generate the N-anion, which then acts as a nucleophile. researchgate.netnih.gov This anion can subsequently be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to afford the N-alkylated derivative. researchgate.net Phase-transfer catalysis has also been employed for the alkylation of related thiazolidinediones. researchgate.net More advanced methods, such as the use of alkyl fluorosulfonates generated in situ from alcohols and sulfuryl fluoride (B91410) (SO₂F₂), have been developed for the N-alkylation of weakly nucleophilic imino-thiazolidinones and could be applicable here. nih.gov

Table 3: Common Reagents for N-Acylation and N-Alkylation of Thiazolidine Scaffolds

| Reaction Type | Reagent Class | Specific Example(s) | Base (if required) |

| N-Acylation | Acid Anhydride | Acetic Anhydride nanobioletters.com | Triethylamine |

| N-Acylation | Acid Chloride | Benzoyl Chloride | Triethylamine |

| N-Alkylation | Alkyl Halide | Methyl Iodide, Ethyl Bromide nih.gov | K₂CO₃, NaH |

| N-Alkylation | Benzyl Halide | Benzyl Bromide nih.gov | NaOH |

| N-Alkylation | Alkyl Fluorosulfonate | Generated from Alcohols + SO₂F₂ nih.gov | - |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy of 2-(nitromethylene)thiazolidine reveals distinct signals corresponding to the different sets of protons within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of these signals are instrumental in assigning the positions of the protons.

A representative ¹H-NMR spectrum would be expected to show signals for the two methylene (B1212753) groups of the thiazolidine (B150603) ring and the vinylic proton of the nitromethylene group. The protons of the methylene group adjacent to the sulfur atom would likely appear at a different chemical shift compared to the methylene group adjacent to the nitrogen atom due to the differing electronic environments. The vinylic proton is expected to appear further downfield due to the deshielding effect of the nitro group.

Table 1: Representative ¹H-NMR Data for 2-(Nitromethylene)thiazolidine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH= | Data not available | Data not available | Data not available | 1H |

| -N-CH₂- | Data not available | Data not available | Data not available | 2H |

| -S-CH₂- | Data not available | Data not available | Data not available | 2H |

| -NH- | Data not available | Data not available | Data not available | 1H |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and instrument used.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(nitromethylene)thiazolidine gives rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule: the carbon of the nitromethylene group, the imine carbon, and the two methylene carbons of the thiazolidine ring. The chemical shifts of these carbons are indicative of their chemical environment. For instance, the carbon double-bonded to the nitromethylene group would appear at a significantly different chemical shift compared to the sp³-hybridized carbons of the thiazolidine ring.

Table 2: Representative ¹³C-NMR Data for 2-(Nitromethylene)thiazolidine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=C-NO₂ | Data not available |

| N=C-S | Data not available |

| -N-CH₂- | Data not available |

| -S-CH₂- | Data not available |

Note: Specific chemical shift values can vary depending on the solvent and instrument used.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

The geometry of the exocyclic double bond in 2-(nitromethylene)thiazolidine, which can exist as either (E) or (Z) isomers, can be determined using Nuclear Overhauser Effect (NOE) studies. NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus.

By irradiating a specific proton and observing which other protons show an enhanced signal, the spatial proximity between them can be established. For instance, in the (E)-isomer, an NOE would be expected between the vinylic proton and the protons of the N-CH₂ group of the thiazolidine ring. Conversely, in the (Z)-isomer, an NOE might be observed between the vinylic proton and the S-CH₂ protons. The IUPAC name for this compound is (2E)-2-(nitromethylidene)-1,3-thiazolidine, indicating the expected stereochemistry. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(nitromethylene)thiazolidine would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorption bands include those for the N-H stretch of the thiazolidine ring, C-H stretches of the methylene groups, the C=C stretch of the exocyclic double bond, and the symmetric and asymmetric stretches of the nitro group (NO₂). The positions of these bands provide confirmatory evidence for the presence of these functional groups.

Table 3: Representative IR Absorption Bands for 2-(Nitromethylene)thiazolidine

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| C-H Stretch (sp³) | Data not available |

| C=C Stretch | Data not available |

| Asymmetric NO₂ Stretch | Data not available |

| Symmetric NO₂ Stretch | Data not available |

Note: Specific wavenumber values can vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern.

The mass spectrum of 2-(nitromethylene)thiazolidine would show a molecular ion peak (M⁺) corresponding to its molecular weight. In addition to the molecular ion, other peaks would be present, representing various fragments formed by the breakdown of the molecule in the mass spectrometer. The analysis of these fragments can help to confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For 2-(nitromethylene)thiazolidine, with a molecular formula of C₄H₆N₂O₂S, HRMS would be used to confirm this exact composition. The calculated molecular weight for this formula is 146.17 g/mol . nih.gov An HRMS measurement would provide an experimental mass that is very close to this theoretical value, thereby confirming the molecular formula with a high degree of confidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of Thiazolidine, 2-(nitromethylene)-.

A single crystal of the compound, grown from a suitable solvent, would be subjected to a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | ~1.5 - 1.6 |

| Key Bond Lengths (Å) | C=N, C-S, N-O, C-C, C-H, N-H |

| Key Bond Angles (°) | Angles within the thiazolidine ring and involving the nitromethylene group |

| Hydrogen Bonding | Potential for intermolecular N-H···O or C-H···O interactions |

Note: The values presented in this table are hypothetical and represent typical ranges for similar organic molecules. Actual experimental data would be required for confirmation.

The crystal structure would likely reveal a nearly planar thiazolidine ring, although some puckering may be present. The nitromethylene group's geometry would be of particular interest, confirming the E or Z configuration of the exocyclic double bond. Furthermore, analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Thiazolidine, 2-(nitromethylene)-, XPS would provide valuable insights into the chemical environment of each constituent element (carbon, nitrogen, sulfur, and oxygen).

By irradiating the sample with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

Hypothetical XPS Data Table:

| Element | Core Level | Expected Binding Energy (eV) | Interpretation |

| C 1s | ~284.8 | C-C, C-H (adventitious carbon) | |

| ~286.5 | C-N, C-S | ||

| ~288.0 | C=N | ||

| N 1s | ~400.0 | Thiazolidine ring N-H | |

| ~405.0 | Nitro group (-NO₂) | ||

| S 2p | ~164.0 | Thiazolidine ring C-S-C | |

| ~168.0 | Oxidized sulfur species (if present) | ||

| O 1s | ~532.5 | Nitro group (-NO₂) |

Note: The binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration. High-resolution scans of each peak would be necessary to deconvolute the different chemical states.

The N 1s spectrum would be particularly informative, with distinct peaks expected for the nitrogen atom in the thiazolidine ring and the nitrogen in the nitro group, reflecting their different chemical environments and oxidation states. The S 2p spectrum would confirm the presence of the sulfide (B99878) linkage within the ring. Analysis of the peak areas, corrected by relative sensitivity factors, could be used to confirm the elemental stoichiometry of the compound's surface.

Elemental Analysis for Compound Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula (C₄H₆N₂O₂S) to confirm the compound's purity and stoichiometry.

Theoretical Elemental Composition:

To calculate the theoretical elemental composition, the molecular weight of Thiazolidine, 2-(nitromethylene)- is first determined: Molecular Formula: C₄H₆N₂O₂S Atomic Weights: C = 12.01, H = 1.01, N = 14.01, O = 16.00, S = 32.07 Molecular Weight = (4 * 12.01) + (6 * 1.01) + (2 * 14.01) + (2 * 16.00) + 32.07 = 146.17 g/mol

The theoretical percentages are then calculated as follows: %C = (4 * 12.01 / 146.17) * 100 = 32.86% %H = (6 * 1.01 / 146.17) * 100 = 4.14% %N = (2 * 14.01 / 146.17) * 100 = 19.17% %S = (32.07 / 146.17) * 100 = 21.94% %O = (2 * 16.00 / 146.17) * 100 = 21.89%

Elemental Analysis Data Table:

| Element | Theoretical % | Found % |

| Carbon (C) | 32.86 | Data not available |

| Hydrogen (H) | 4.14 | Data not available |

| Nitrogen (N) | 19.17 | Data not available |

| Sulfur (S) | 21.94 | Data not available |

Note: The "Found %" column would be populated with data obtained from experimental elemental analysis. A close agreement between the theoretical and found percentages (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.com It provides detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For Thiazolidine (B150603), 2-(nitromethylene)-, DFT calculations would be instrumental in characterizing its intrinsic chemical nature.

Elucidation of Molecular Electronic Structure and Reactivity Descriptors

DFT calculations can determine the optimized geometry and electronic properties of Thiazolidine, 2-(nitromethylene)-. Key aspects of its molecular electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. scispace.com

From these orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding the molecule's potential interactions. For instance, studies on other thiazolidine derivatives like 5-(3-nitro-arylidene)-thiazolidine-2,4-dione have successfully used DFT to calculate these parameters to predict their pharmacological profiles. biointerfaceresearch.com

Table 1: Global Reactivity Descriptors Derivable from DFT

| Descriptor | Formula | Significance | Value for Thiazolidine, 2-(nitromethylene)- |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | Data Not Available in Literature |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | Data Not Available in Literature |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity | Data Not Available in Literature |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Data Not Available in Literature |

| Electron Affinity (A) | -ELUMO | Energy released when accepting an electron | Data Not Available in Literature |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | Data Not Available in Literature |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Data Not Available in Literature |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | Data Not Available in Literature |

This table outlines the theoretical descriptors that could be calculated for Thiazolidine, 2-(nitromethylene)- using DFT.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. biointerfaceresearch.comresearchgate.net

Analysis of Protonation Sites and Energetics

DFT is an effective tool for studying protonation, a key process in many biological interactions. By calculating the proton affinity for different potential basic sites on Thiazolidine, 2-(nitromethylene)-, it is possible to predict the most likely location of protonation. Potential sites on this molecule include the nitrogen atom within the thiazolidine ring, the exocyclic nitrogen, and the oxygen atoms of the nitro group.

Computational studies on related thiazolidine-2,4-dione systems have used DFT to determine that the carbonyl oxygen at position 2 is more basic and thus a more favorable protonation site than the one at position 4. researchgate.net A similar approach could precisely determine the most energetically favorable protonation site for Thiazolidine, 2-(nitromethylene)-, providing insight into its behavior in acidic environments and its potential interactions with biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Given that Thiazolidine, 2-(nitromethylene)- is a known neurotoxicant that acts as a mimic of neurotransmitters and blocks postsynaptic nicotinic acetylcholine receptors (nAChRs), these receptors would be the logical targets for docking simulations. nih.gov Such studies would aim to:

Predict the Binding Pose: Determine the most stable three-dimensional orientation of the compound within the receptor's binding site.

Estimate Binding Affinity: Calculate a scoring function, typically in kcal/mol, to estimate the strength of the ligand-receptor interaction.

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

Numerous studies on other thiazolidine derivatives have successfully employed molecular docking to predict their binding to various therapeutic targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and cyclooxygenase (COX) enzymes, demonstrating the utility of this approach in rational drug design. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex and explore its conformational landscape. nih.gov

If a promising docking pose of Thiazolidine, 2-(nitromethylene)- with a nicotinic receptor were identified, an MD simulation would be the next step to:

Assess Complex Stability: The stability of the predicted binding pose can be verified by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time. A stable RMSD suggests the complex is not undergoing major structural changes.

Analyze Binding Dynamics: MD simulations reveal the flexibility of the ligand and protein residues in the binding pocket, highlighting dynamic interactions that are not apparent from a static docked image.

Refine Binding Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to obtain more accurate estimates of binding free energy.

This methodology has been applied to other thiazolidine derivatives to confirm the stability of their docked complexes with targets like the VEGFR-2 protein, providing a deeper understanding of their interaction dynamics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

To develop a QSAR model for Thiazolidine, 2-(nitromethylene)-, a dataset of structurally similar analogues with experimentally measured biological activity (e.g., IC50 values for nAChR inhibition) would be required. The process involves:

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the series.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

Rigorous internal and external validation of the model to ensure its robustness and predictive power.

QSAR studies have been widely conducted on various classes of thiazolidine derivatives to understand the structural requirements for their activity as antidiabetic, anti-inflammatory, and anticancer agents, proving to be an invaluable tool in medicinal chemistry. frontiersin.orgmdpi.comresearchgate.net

Computational Prediction of Chemical Reactivity and Selectivity

The computational prediction of chemical reactivity and selectivity integrates insights from various theoretical methods, particularly DFT. For Thiazolidine, 2-(nitromethylene)-, DFT calculations can provide a detailed picture of its reactivity.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated to predict the most reactive atomic sites within the molecule for electrophilic, nucleophilic, or radical attack. This goes beyond the global descriptors (Table 1) by providing site-specific information. For example, analysis of the MESP and local descriptors could pinpoint whether the exocyclic double bond, the nitro group, or a specific atom in the thiazolidine ring is the most likely site for a particular chemical reaction. This information is invaluable for predicting potential metabolic pathways or designing synthetic routes. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

For Thiazolidine, 2-(nitromethylene)-, a detailed Hirshfeld surface analysis would elucidate the nature and prevalence of non-covalent interactions that govern its solid-state architecture. The dnorm surface is particularly insightful, as it highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. mdpi.com Given the molecular structure of Thiazolidine, 2-(nitromethylene)-, which contains a thiazolidine ring, a secondary amine group (N-H), and a nitromethylene group (-CH=NO2), several key interactions are expected to dominate its crystal packing.

The most significant interactions would likely involve the nitro group's oxygen atoms acting as hydrogen bond acceptors and the amine group's hydrogen atom serving as a donor. nih.gov These N-H···O hydrogen bonds are often the primary drivers of the supramolecular assembly in nitro-containing compounds. nih.govcranfield.ac.uk Additionally, weaker C-H···O and C-H···S interactions are anticipated, contributing to the stability of the crystal structure. scirp.orgnih.gov

The two-dimensional fingerprint plot quantitatively breaks down these interactions. Each point on the plot represents a pair of distances (de and di) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The plot can be decomposed to show the percentage contribution of each type of atomic contact. For molecules with nitro and amine functionalities, O···H/H···O contacts are typically the most prominent, often followed by H···H contacts, which represent the large number of van der Waals interactions. nih.goviucr.org Other significant contacts may include C···H/H···C, C···N/N···C, and S···H/H···S interactions. scirp.orgiucr.org

| Contact Type | Expected Contribution (%) | Description of Interaction |

|---|---|---|

| O···H/H···O | 35 - 45% | Represents strong N-H···O hydrogen bonds and weaker C-H···O interactions. nih.goviucr.org |

| H···H | 20 - 30% | Corresponds to numerous van der Waals forces between hydrogen atoms on the molecular periphery. nih.gov |

| C···H/H···C | 5 - 10% | Indicates interactions involving the carbon backbone and hydrogen atoms. |

| S···H/H···S | 3 - 8% | Highlights the role of the sulfur atom in the thiazolidine ring in forming weak hydrogen bonds. iucr.org |

| C···N/N···C | 3 - 7% | Reflects contacts between the carbon atoms and the nitrogen atoms of the nitro and thiazolidine groups. iucr.org |

| Other (e.g., S···C, N···O) | < 5% | Minor contributions from various other possible atomic contacts. |

Predictive Modeling in Chemical Research (e.g., for Environmental Fate)

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry and toxicology. researchgate.netnih.gov These statistical models correlate the chemical structure and physicochemical properties of compounds (described by molecular descriptors) with their biological activities or environmental fate. researchgate.netosti.gov For a compound like Thiazolidine, 2-(nitromethylene)-, which is used as a pesticide, predictive modeling is crucial for assessing its environmental impact, including its persistence, bioaccumulation, and toxicity. nih.govspringernature.com

The development of a predictive model for the environmental fate of Thiazolidine, 2-(nitromethylene)- would follow the principles established by the Organisation for Economic Co-operation and Development (OECD). osti.gov The process involves curating a dataset of structurally similar chemicals with known experimental data for a specific endpoint (e.g., biodegradability, soil sorption, aquatic toxicity), calculating a wide range of molecular descriptors, selecting the most relevant descriptors using statistical methods, building the model with algorithms like multiple linear regression (MLR) or k-nearest neighbors (kNN), and rigorously validating the model's predictive power. nih.govosti.gov

Key environmental fate endpoints that could be predicted for Thiazolidine, 2-(nitromethylene)- include:

Biodegradability: Predicting the rate and extent to which the compound is broken down by microorganisms in soil and water. The presence of the nitroaromatic-like structure is a key consideration, as these moieties can be recalcitrant, though various microbial degradation pathways exist. nih.gov

Soil Sorption Coefficient (Koc): Modeling how strongly the compound binds to organic matter in soil, which influences its mobility and bioavailability.

Ecotoxicity: Estimating the concentration at which the compound may be harmful to aquatic organisms (e.g., fish, daphnia, algae). europa.eu

| Model Component | Description and Relevance |

|---|---|

| Endpoint | Half-life in soil (Biodegradability) or Acute toxicity to Daphnia magna (Ecotoxicity). |

| Modeling Algorithm | Multiple Linear Regression (MLR) or Artificial Neural Network (ANN). |

| Potential Descriptors |

|

| Validation Metrics | Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). researchgate.net |

| Applicability Domain | Defined by the structural and descriptor space of the training set chemicals to ensure reliable predictions for Thiazolidine, 2-(nitromethylene)-. |

By leveraging such predictive models, researchers and regulatory agencies can estimate the environmental behavior of Thiazolidine, 2-(nitromethylene)- without extensive and costly experimental testing, facilitating proactive risk assessment and management. osti.govspringernature.com

Applications in Advanced Organic Synthesis

Utility as Versatile Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. ossila.com Thiazolidine (B150603), 2-(nitromethylene)- serves as an exemplary building block for the assembly of more intricate heterocyclic systems. nih.gov Its utility is showcased in the synthesis of fused heterocyclic structures, which are often challenging to prepare via other methods.

A notable application is its role in a one-pot synthesis of bioactive tetrahydrothiazolo[3,2-a]quinolin-6-ones. nih.gov In this process, 2-(nitromethylene)thiazolidine is generated in situ from the reaction of cysteamine (B1669678) hydrochloride and 1,1-bis(methylthio)-2-nitroethene. nih.gov It then participates in a sequence of reactions with an adduct formed from an aromatic aldehyde and dimedone. This multi-step reaction, which includes a critical Michael addition involving the 2-(nitromethylene)thiazolidine, leads to the formation of the complex quinolinone architecture in high yields (75-94%). nih.gov The operational simplicity and mild reaction conditions underscore the compound's value as a practical building block. nih.gov

Table 1: Synthesis of Tetrahydrothiazolo[3,2-a]quinolin-6-ones

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

|---|---|---|---|---|

| Cysteamine hydrochloride & 1,1-bis(methylthio)-2-nitroethene (forms Thiazolidine, 2-(nitromethylene)- ) | Aromatic aldehyde | Dimedone | Tetrahydrothiazolo[3,2-a]quinolin-6-one derivatives | 75-94 |

Data sourced from Bayat and coworkers' study. nih.gov

Methodologies for Stereoselective Synthesis

The control of stereochemistry is a central goal in modern organic synthesis, particularly for producing compounds with specific biological activities. While research specifically detailing stereoselective methods for Thiazolidine, 2-(nitromethylene)- is still developing, studies on related thiazolidine systems provide significant insights. For instance, the synthesis of 2-iminothiazolidines from trans-2,3-disubstituted aziridines has been shown to produce single diastereomers with excellent diastereomeric and enantiomeric excess (de, ee > 99%). nih.gov

Furthermore, the synthesis of 2-aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidines has been investigated using NMR spectroscopy and DFT calculations to assign structures and understand their conformational behavior. researchgate.net Such fundamental studies on the stereochemistry of the thiazolidine ring are crucial for developing future stereoselective reactions involving derivatives like 2-(nitromethylene)thiazolidine. The condensation of L-cysteine ethyl ester with aromatic aldehydes to form thiazolidine rings also introduces a new chiral center, resulting in a mixture of diastereomers, highlighting the importance and challenge of controlling stereoselectivity in these systems. nih.gov

Development of Novel Reaction Sequences and Domino Processes in Organic Chemistry

Domino reactions, also known as cascade reactions, are highly efficient processes where a series of intramolecular or intermolecular transformations occur under the same reaction conditions without isolating intermediates. nih.gov These reactions are prized for their atom economy and for reducing waste and resource consumption. nih.gov

Thiazolidine, 2-(nitromethylene)- is a key participant in such elegant reaction sequences. The synthesis of tetrahydrothiazolo[3,2-a]quinolin-6-ones is a prime example of a domino process. nih.gov This one-pot method involves several distinct steps that flow seamlessly from one to the next.

Table 2: Domino Reaction Sequence for Tetrahydrothiazolo[3,2-a]quinolin-6-one Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Michael Addition | Thiazolidine, 2-(nitromethylene)- adds to an adduct of an aromatic aldehyde and dimedone. |

| 2 | Tautomerization | The resulting intermediate undergoes imine-enamine tautomerization. |

| 3 | Nucleophilic Addition | An amino moiety performs a nucleophilic addition to a carbonyl group. |